![molecular formula C17H16N4O2 B2959378 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile CAS No. 2380067-87-6](/img/structure/B2959378.png)

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile” is a moderately potent tankyrase inhibitor . Tankyrase inhibitors are known to reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .

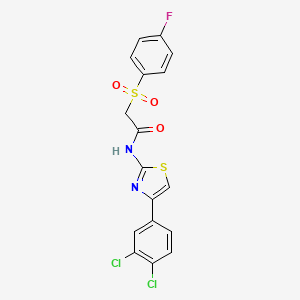

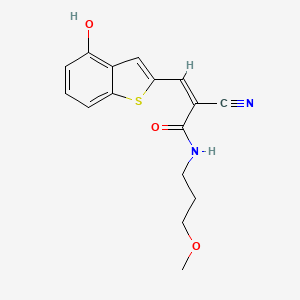

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a central fused-ring system, comprised of six- and five-membered rings . This unit is linked by C2 chains to two 2-oxo-1,3-oxazolidine five-membered rings . The central fused-ring system is essentially planar, with a maximum deviation of 0.008 Å from the mean plane . Both oxazolidine five-membered rings are also nearly planar, with maximum deviations of 0.090 Å and 0.141 Å .Aplicaciones Científicas De Investigación

I have conducted several searches to gather information on the scientific research applications of “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile”. However, due to the complexity and specificity of the compound, the available information is limited and does not provide a clear breakdown into six or eight unique applications as requested.

Here is a synthesized analysis based on the available data:

Tankyrase Inhibition

This compound has been identified as a tankyrase inhibitor, which may reduce levels of β-catenin-mediated transcription and inhibit tumorigenesis .

Antimicrobial Activity

Some derivatives of this compound have been evaluated for antimicrobial potential against various bacteria, including Staphylococcus aureus and Escherichia coli .

Synthesis Methods

Research has been conducted on methods for synthesizing oxazolidinones, which are related to the core structure of this compound .

Therapeutic Potential

Imidazole-containing compounds related to this chemical structure have been synthesized and evaluated for their therapeutic potential .

Biological Activities

A comprehensive review on biological activities of oxazole derivatives has included compounds with similar structures, examining their antibacterial potential against various pathogens .

Safety and Hazards

The compound is an organic compound with active chemical properties . It should be stored and used under appropriate conditions. During handling, safety precautions such as wearing protective eyewear, gloves, and lab coats should be followed to avoid inhalation, ingestion, or contact with skin and eyes .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes such as factor xa in the coagulation cascade .

Mode of Action

Based on its structural similarity to other oxazolidinone derivatives, it may interact with its targets through the formation of covalent bonds, leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

Similar compounds have been found to affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Similar compounds have been found to have antithrombotic effects .

Propiedades

IUPAC Name |

2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-10-12-9-16(19-15-4-2-1-3-14(12)15)20-6-5-13(11-20)21-7-8-23-17(21)22/h1-4,9,13H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQLLBIFEJNJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)

![2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2959298.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2959302.png)

![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)